

In Vitro Characterization of (Rac)-BIIB042: A Technical Guide

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Compound of Interest		
Compound Name:	(Rac)-BIIB042	
Cat. No.:	B611242	Get Quote

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Abstract

(Rac)-BIIB042 is a novel, brain-penetrant y-secretase modulator (GSM) that has demonstrated potential as a therapeutic agent for Alzheimer's disease. Unlike y-secretase inhibitors (GSIs), which broadly suppress enzyme activity and can lead to mechanism-based toxicities through inhibition of substrates like Notch, BIIB042 selectively modulates the processing of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic amyloid-beta 42 (A β 42) peptide and a concurrent increase in the shorter, less aggregation-prone A β 38 peptide, with minimal impact on the abundant A β 40 isoform. This document provides a comprehensive overview of the in vitro characterization of (Rac)-BIIB042, including detailed experimental protocols, quantitative activity and pharmacokinetic data, and a depiction of the relevant biological pathways and experimental workflows.

Core Activity: Modulation of Amyloid-B Production

The primary in vitro activity of **(Rac)-BIIB042** is the modulation of γ -secretase-mediated cleavage of APP. This was assessed in various cell-based assays, which consistently demonstrated a reduction in A β 42 levels and an increase in A β 38 levels, while A β 40 levels remained largely unchanged.[1]

Quantitative In Vitro Efficacy



The potency of BIIB042 was determined in two key cell lines: Chinese Hamster Ovary (CHO) cells stably overexpressing a mutant form of human APP (V717F) and a human neuroglioma cell line (H4) expressing wild-type human APP. The half-maximal effective concentrations (EC50) for the reduction of A β 42 and the increase of A β 38 were quantified using a multiplex A β ELISA assay.

Cell Line	Target	EC50 (nM)	Reference
CHO-APP V717F	Aβ42 Reduction	150 - 170	[1]
CHO-APP V717F	Aβ38 Increase	110 - 150	[1]
Human H4 (wild-type APP)	Aβ42 Reduction	70	[1]

Selectivity Profile: Lack of Notch Signaling Inhibition

A critical aspect of the in vitro characterization of BIIB042 is its selectivity for APP processing over other y-secretase substrates, most notably the Notch receptor. Inhibition of Notch signaling is associated with significant toxicity. In vitro assessments have confirmed that BIIB042 does not affect Notch signaling.[1][2]

In Vitro ADMET Profile

A comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of BIIB042 (specifically the 10a isomer) was established to assess its drug-like properties.

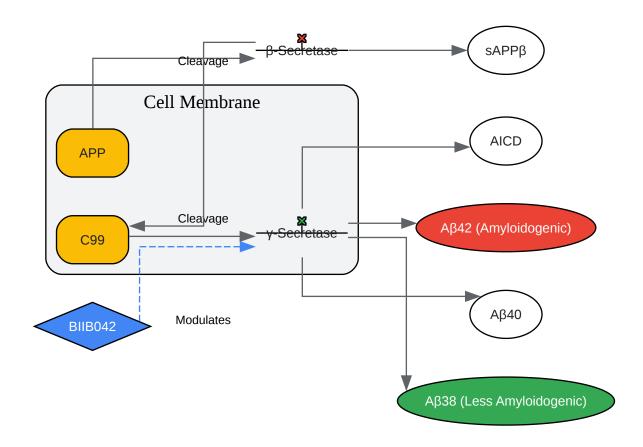


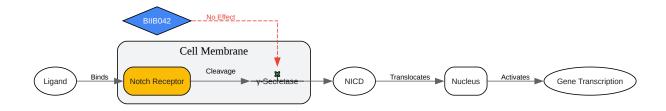
Parameter	Assay	Result	Conclusion	Reference
Permeability	Caco-2	Papp(A-B) = 43.8 x 10-6 cm/s; Efflux Ratio = 0.8	Excellent permeability, not a substrate for efflux transporters.	[1]
CYP Inhibition	5 major human isoforms (3A4, 2C9, 2C19, 2D6, 1A2)	IC50 > 35 μM	No significant inhibition of major CYP isoforms.	[1]
Metabolic Stability	Human Liver Microsomes	Qh% = 34%	Good in vitro microsomal stability.	[1]
Protein Binding	Human Plasma	fu% < 0.1%	Highly protein- bound.	[1]

Signaling Pathways and Experimental Workflows Amyloid Precursor Protein (APP) Processing Pathway

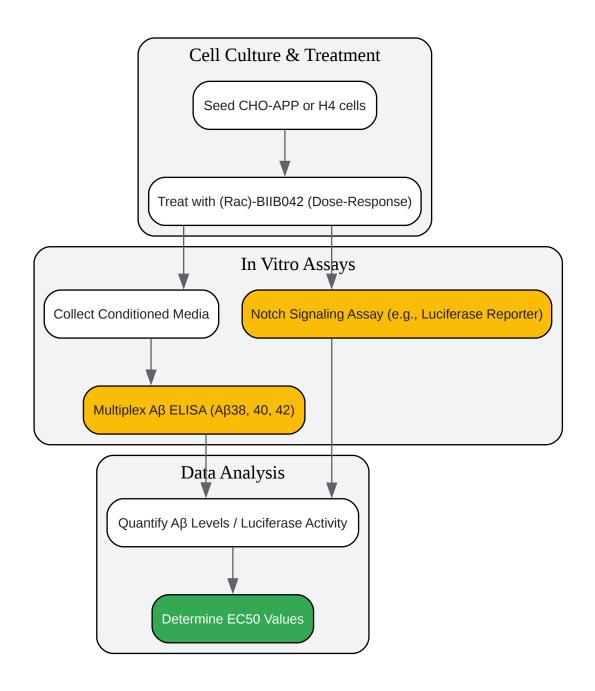
BIIB042 modulates the final step in the amyloidogenic pathway of APP processing. The following diagram illustrates the sequential cleavage of APP by β -secretase and γ -secretase, and the point of modulation by BIIB042.











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